3-(1-Oxo-2-phenylethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Oxo-2-phenylethyl)benzoic acid is an organic compound with the molecular formula C15H12O3 It is characterized by the presence of a benzoic acid moiety substituted with a 1-oxo-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-2-phenylethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzoic acid with 2-phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another synthetic route involves the oxidation of 3-(1-hydroxy-2-phenylethyl)benzoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is usually performed in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-2-phenylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
3-(1-Oxo-2-phenylethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-2-phenylethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-2-phenylethyl)benzoic acid
- 4-(1-Oxo-2-phenylethyl)benzoic acid
- 3-(1-Hydroxy-2-phenylethyl)benzoic acid
Uniqueness
3-(1-Oxo-2-phenylethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences can be leveraged to tailor the compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(2-phenylacetyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVBEISJPKPDAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402081 |
Source
|
Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423151-69-3 |
Source
|
Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.